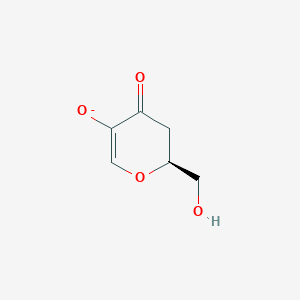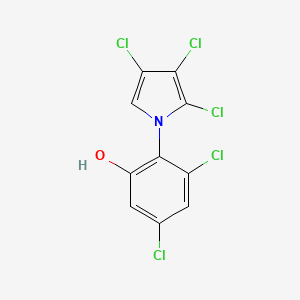
neopyrrolomycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
neopyrrolomycin C is a natural product found in Bacteria and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Neopyrrolomycin C has been identified as an effective agent against Gram-positive pathogens. Its potent activity is demonstrated by minimal inhibitory concentration (MIC) values of less than 1 microgram/mL against various resistant strains. This compound, along with its analogs neopyrrolomycins B and D, was derived from Streptomyces sp. extracts and has shown significant promise in combating resistant bacterial infections (Hopp et al., 2009).
Anti-MRSA Properties
Neopyrrolomycin C and its less chlorinated analogs have been synthesized and evaluated for their biological activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the significance of certain chemical groups in neopyrrolomycin C for its antibacterial properties, particularly against challenging bacterial strains like MRSA (Miura, Iwasaki & Tatsuta, 1994).
Synthesis and Structure-Activity Relationship
The synthesis of less chlorinated analogs of neopyrrolomycin and their structure-activity relationship have been investigated. This research is crucial in understanding how structural modifications in neopyrrolomycin C can influence its antibacterial efficacy. Through this study, a variety of analogs were synthesized, providing insights into the molecular basis of its action (Tatsuta & Itoh, 1994).
Eigenschaften
Produktname |
neopyrrolomycin C |
|---|---|
Molekularformel |
C10H4Cl5NO |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3,5-dichloro-2-(2,3,4-trichloropyrrol-1-yl)phenol |
InChI |
InChI=1S/C10H4Cl5NO/c11-4-1-5(12)9(7(17)2-4)16-3-6(13)8(14)10(16)15/h1-3,17H |
InChI-Schlüssel |
ZSUVDKFLDHDMOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)N2C=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Synonyme |
neopyrrolomycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



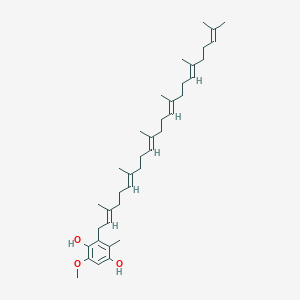
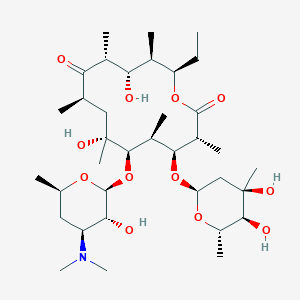
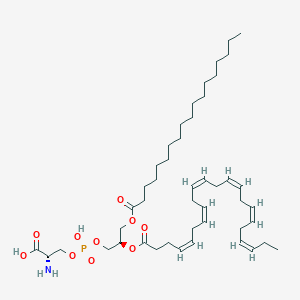
![(2S)-2-[[oxo-[5-[oxo-(4-phenyl-1-piperazinyl)methyl]-1H-imidazol-4-yl]methyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1263254.png)
![4-(4-chloro-3-nitrophenyl)-N-[2-(5,6-dichloro-1-propyl-2-benzimidazolyl)ethyl]-2-thiazolamine](/img/structure/B1263255.png)


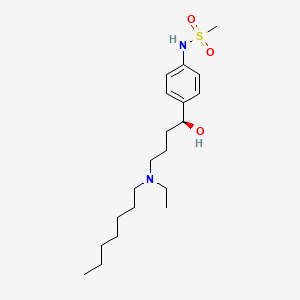

![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)
![Calixresorc[6]arene](/img/structure/B1263265.png)
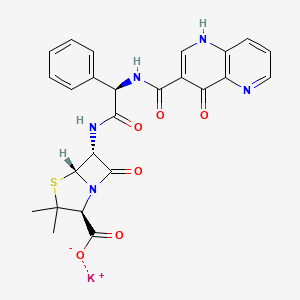
![9-(dimethylamino)-1-(4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-4-oxobutyl)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1263267.png)
